

Application Notes and Protocols for ONX-0914 TFA in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or PSMB8), which is a chymotrypsin-like subunit of the immunoproteasome.[1][2] This selective inhibition allows for the targeted disruption of proteasome activity in immune cells and other cells expressing the immunoproteasome, with minimal effects on the constitutive proteasome found in most other cell types.[2][3] These characteristics make ONX-0914 a valuable tool for investigating the role of the immunoproteasome in various cellular processes, including inflammation, autoimmune diseases, and cancer.[4][5] This document provides detailed application notes and protocols for the use of **ONX-0914 TFA** in cell culture experiments.

Mechanism of Action

ONX-0914 acts as a noncompetitive and irreversible inhibitor of the LMP7 subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and in other cells upon stimulation with proinflammatory cytokines like interferon-gamma (IFN-y). Its primary function is to generate peptides for presentation by MHC class I molecules, thereby playing a crucial role in the immune response.



By selectively inhibiting LMP7, ONX-0914 disrupts the chymotrypsin-like activity of the immunoproteasome. This leads to several downstream effects, including:

- Modulation of Cytokine Production: Inhibition of LMP7 by ONX-0914 has been shown to block the production of pro-inflammatory cytokines such as IL-23, TNF-α, IL-6, and IFN-y in immune cells.[2][5][6]
- Induction of Apoptosis and Autophagy: In several cancer cell lines, including glioblastoma and acute lymphoblastic leukemia, ONX-0914 has been demonstrated to inhibit cell proliferation and induce programmed cell death (apoptosis) and autophagy.[7][8]
- Alteration of Signaling Pathways: ONX-0914 can influence key cellular signaling pathways.
 For instance, it has been reported to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[9] Conversely, it can also impair the ERK signaling pathway, which is crucial for T and B cell activation.[4]

Data Presentation: Working Concentrations and IC50 Values

The effective working concentration of **ONX-0914 TFA** varies depending on the cell line, the duration of treatment, and the specific biological endpoint being investigated. The following table summarizes reported working concentrations and IC50 values from various studies.



Cell Line	Cell Type	Assay Type	Working Concentr ation	IC50 Value	Incubatio n Time	Referenc e
THP-1	Human monocytic	Cell Viability	50 nM	47.7 nM	72 h	[6]
HL-60	Human promyelocy tic	Cell Viability	50 nM	Not specified	72 h	[6]
U937	Human histiocytic lymphoma	Cell Viability	50 nM	Not specified	72 h	[6]
SH-SY5Y	Human neuroblast oma	Cell Viability	0 - 200 nM	Not specified	72 h	[6]
HEK 293	Human embryonic kidney	Cell Viability	0 - 200 nM	Not specified	72 h	[6]
LN229	Human glioblastom a	Cell Viability (MTT)	0.25 - 1 μΜ	Not specified	24 h	[7]
GBM8401	Human glioblastom a	Cell Viability (MTT)	0.25 - 1 μΜ	Not specified	24 h	[7]
U87MG	Human glioblastom a	Cell Viability (MTT)	0.25 - 1 μΜ	Not specified	24 h	[7]
Caco-2	Human colorectal adenocarci noma	Cytotoxicity	Not specified	1.3 μΜ	48 h	[1]
HCT-116	Human colorectal	Cytotoxicity	Not specified	0.11 μΜ	48 h	[1]



	carcinoma					
Huh-7	Human hepatoma	Cytotoxicity	Not specified	0.39 μΜ	48 h	[1]
Raji	Human Burkitt's lymphoma	Proteasom e Inhibition	Not specified	5.7 nM	Not specified	[2]
HUVEC	Human umbilical vein endothelial	Endothelial - Mesenchy mal Transition	100 nM	Not specified	1 h pre- treatment	[10]
SEM	Human acute lymphoblas tic leukemia	Cell Viability	< 0.8 μM	Not specified	48 h	[8]
RS4;11	Human acute lymphoblas tic leukemia	Cell Viability	< 0.8 μM	Not specified	48 h	[8]
MESO-4	Human mesothelio ma	Protein Expression	20 nM	Not specified	3 h	[11]
PBMCs	Human peripheral blood mononucle ar cells	Cytokine Production	200 nM	Not specified	1 h pre- treatment	[5]

Experimental Protocols Cell Viability Assay (MTT Assay)



This protocol is adapted from the methodology used to assess the effect of ONX-0914 on glioblastoma cell viability.[7]

Materials:

- ONX-0914 TFA stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 μ L of complete medium and incubate overnight.
- Prepare serial dilutions of ONX-0914 TFA in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1 μM).
- Remove the medium from the wells and add 100 μL of the ONX-0914 dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest ONX-0914 treatment.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium containing MTT.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by ONX-0914 using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[7]

Materials:

- ONX-0914 TFA stock solution
- · 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with the desired concentrations of ONX-0914 TFA (e.g., 1 μM) or vehicle control for the specified duration (e.g., 24 hours).
- Harvest the cells by trypsinization and collect them by centrifugation.
- · Wash the cells twice with ice-cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.



- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

This is a general protocol for analyzing changes in protein expression following ONX-0914 treatment, based on standard western blotting procedures.[12][13]

Materials:

- ONX-0914 TFA stock solution
- Cell culture dishes (e.g., 100 mm)
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- Cell scraper
- Microcentrifuge tubes
- BCA Protein Assay Kit
- Laemmli sample buffer (2x)
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membranes



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved PARP, GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- · Imaging system

Procedure:

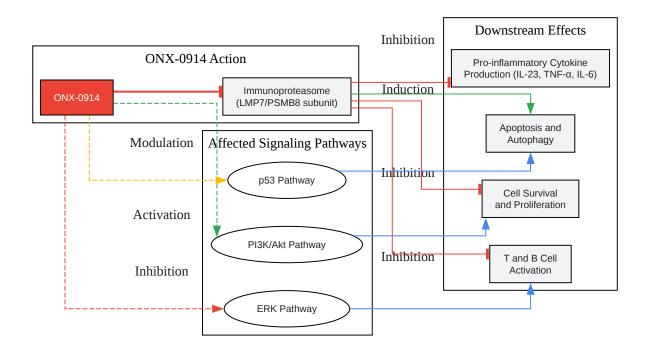
- Seed cells in 100 mm dishes and treat with **ONX-0914 TFA** as required.
- Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
- Normalize protein concentrations for all samples. Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 μ g) per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.



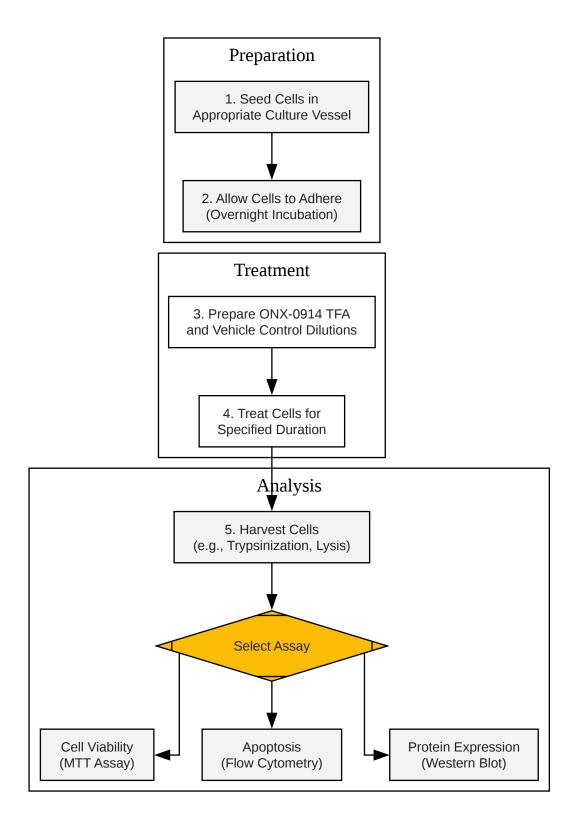
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations









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